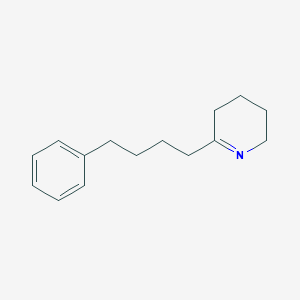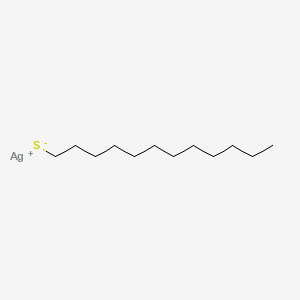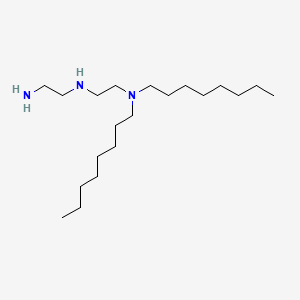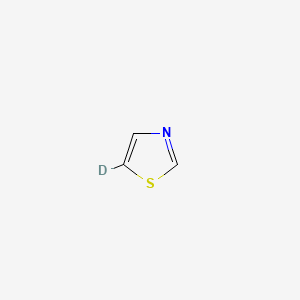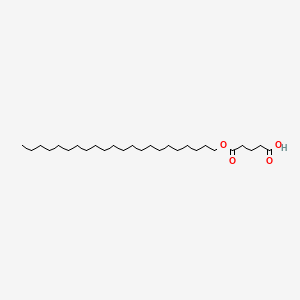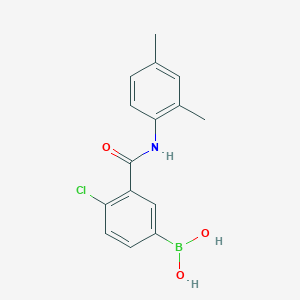
Cesium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium diiodide is an inorganic compound composed of cesium and iodine, with the chemical formula CsI₂ It is a crystalline solid that is typically white in appearance
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium diiodide can be synthesized through the direct reaction of cesium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of cesium. The reaction can be represented as:
2Cs+I2→2CsI
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cesium carbonate with hydroiodic acid. The reaction conditions involve controlled temperatures and pressures to ensure the complete conversion of reactants to the desired product. The reaction can be represented as:
Cs2CO3+2HI→2CsI+H2O+CO2
Análisis De Reacciones Químicas
Types of Reactions: Cesium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium iodate (CsIO₃) in the presence of strong oxidizing agents.
Reduction: It can be reduced back to cesium metal and iodine under specific conditions.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Cesium iodate (CsIO₃)
Reduction: Cesium metal (Cs) and iodine (I₂)
Substitution: Cesium chloride (CsCl) or cesium bromide (CsBr)
Aplicaciones Científicas De Investigación
Cesium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: this compound is utilized in biological studies to investigate the effects of cesium ions on cellular processes.
Industry: this compound is used in the production of scintillation detectors and other radiation detection devices.
Mecanismo De Acción
The mechanism of action of cesium diiodide involves the interaction of cesium ions with molecular targets and pathways within biological systems. Cesium ions can replace potassium ions in cellular processes, affecting the function of ion channels and transporters. This can lead to changes in cellular signaling, membrane potential, and overall cellular function.
Comparación Con Compuestos Similares
Cesium iodide (CsI): A closely related compound with similar properties but different stoichiometry.
Cesium chloride (CsCl): Another cesium halide with distinct chemical and physical properties.
Cesium bromide (CsBr): Similar to cesium diiodide but with bromine instead of iodine.
Uniqueness: this compound is unique due to its specific chemical composition and the resulting properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
56749-51-0 |
|---|---|
Fórmula molecular |
CsI2- |
Peso molecular |
386.7144 g/mol |
Nombre IUPAC |
cesium;diiodide |
InChI |
InChI=1S/Cs.2HI/h;2*1H/q+1;;/p-2 |
Clave InChI |
UZVVKYYCGIMRJO-UHFFFAOYSA-L |
SMILES canónico |
[I-].[I-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)


